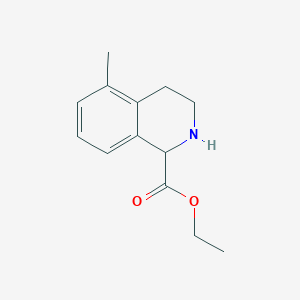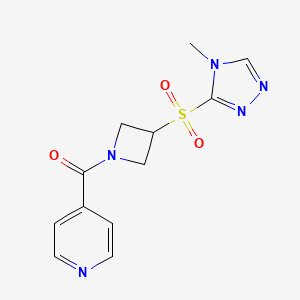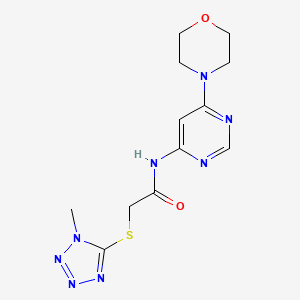
(1R,2R)-2-(Methylamino)-1-phenylcyclopentan-1-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-(Methylamino)-1-phenylcyclopentan-1-ol;hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Desoxyephedrine, and it is a derivative of Ephedrine. The synthesis method of this compound is complex, and it requires specialized skills and equipment. The purpose of
Wirkmechanismus
The mechanism of action of (1R,2R)-2-(Methylamino)-1-phenylcyclopentan-1-ol;hydrochloride is not fully understood. However, it is believed to work by increasing the release of dopamine and norepinephrine in the brain. These neurotransmitters are associated with feelings of pleasure and alertness, which may explain the compound's psychoactive effects.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. These effects include increased heart rate, blood pressure, and body temperature. The compound also causes the release of glucose into the bloodstream, which can lead to hyperglycemia. In addition, it can cause vasoconstriction, which can lead to decreased blood flow to vital organs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (1R,2R)-2-(Methylamino)-1-phenylcyclopentan-1-ol;hydrochloride in lab experiments is its ability to induce psychoactive effects in animals. This makes it a useful tool for studying the effects of psychoactive substances on the brain. However, the compound's psychoactive effects can also be a limitation, as they may interfere with the interpretation of results. In addition, the compound's potential for abuse and addiction may limit its use in research.
Zukünftige Richtungen
There are several future directions for research on (1R,2R)-2-(Methylamino)-1-phenylcyclopentan-1-ol;hydrochloride. One area of focus is the development of new drugs for the treatment of neurological disorders. Another area of research is the study of the compound's effects on the brain and its potential for abuse and addiction. Additionally, there is a need for further research on the compound's mechanism of action and its biochemical and physiological effects on the body.
Synthesemethoden
The synthesis of (1R,2R)-2-(Methylamino)-1-phenylcyclopentan-1-ol;hydrochloride is a multi-step process that involves several chemical reactions. The first step is the reduction of Ephedrine to Methamphetamine, which is then converted to Desoxyephedrine. The final step involves the addition of Hydrochloride to Desoxyephedrine to form this compound. This process requires specialized equipment and skills, and it is not recommended for inexperienced chemists.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-2-(Methylamino)-1-phenylcyclopentan-1-ol;hydrochloride has several potential applications in scientific research. One of the most significant applications is in the field of neuroscience, where it is used to study the effects of psychoactive substances on the brain. This compound has also been used in the development of new drugs for the treatment of various neurological disorders, including Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
(1R,2R)-2-(methylamino)-1-phenylcyclopentan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-13-11-8-5-9-12(11,14)10-6-3-2-4-7-10;/h2-4,6-7,11,13-14H,5,8-9H2,1H3;1H/t11-,12-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXSNLFSHCJECU-MNMPKAIFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC1(C2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCC[C@]1(C2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-((2-(4-Methoxyphenyl)thiazolidin-3-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2622636.png)

![2-[(6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetic acid](/img/structure/B2622639.png)


![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B2622645.png)
![1-[(2,3-dimethoxyphenyl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B2622647.png)
![2-(Furan-2-yl)-5-((4-nitrophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2622648.png)
![4-Bromo-3-[(ethylamino)methyl]phenol](/img/structure/B2622650.png)
![Methyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate](/img/structure/B2622653.png)


![N-(1-cyanocycloheptyl)-2-[(2,5-dichlorophenyl)amino]acetamide](/img/structure/B2622658.png)